molecular formula C7H10N4O B2375604 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one CAS No. 2013869-95-7

5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one

Cat. No.: B2375604
CAS No.: 2013869-95-7
M. Wt: 166.184
InChI Key: OGNOVXVWXHACCB-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one is a heterocyclic compound with the molecular formula C7H10N4O This compound features a pyrazole ring fused with a pyrazolidinone moiety, making it an interesting subject for various chemical and biological studies

Mechanism of Action

Target of Action

The primary target of 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. It has been identified as a druggable target for the treatment of glioblastoma multiforme .

Mode of Action

The compound interacts with CSF-1R, inhibiting its activity. The highest affinity for CSF-1R was found for this compound, with an IC50 value of 2.7 nM . This interaction leads to changes in the activity of macrophages and microglia in the tumor microenvironment .

Biochemical Pathways

The inhibition of CSF-1R affects the signaling pathways associated with monocyte and macrophage function. This can lead to changes in the tumor microenvironment, potentially making it less conducive to tumor growth and survival .

Pharmacokinetics

In one study, PET scanning results demonstrated negligible brain uptake under baseline conditions .

Result of Action

The inhibition of CSF-1R by this compound can lead to changes in the tumor microenvironment. This may result in a decrease in tumor growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) and requires heating to facilitate the formation of the pyrazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-11-4-5(3-8-11)6-2-7(12)10-9-6/h3-4,6,9H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNOVXVWXHACCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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